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Compound of Interest

Compound Name:
6-Bromo-2-phenylquinoline-4-

carboxylic acid

Cat. No.: B1266358 Get Quote

Technical Guide: 6-Bromo-2-phenylquinoline-4-
carboxylic acid
CAS Number: 33007-99-7[1]

Abstract
This technical guide provides a comprehensive overview of 6-Bromo-2-phenylquinoline-4-
carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and

drug development. This document details its physicochemical properties, established synthetic

protocols, and an analysis of its biological activity, drawing from data on structurally related

analogs. The quinoline scaffold is a privileged structure in pharmacology, and its derivatives are

known to exhibit a wide range of biological activities, including anticancer and antimicrobial

effects.[2][3][4] This guide is intended for researchers, scientists, and professionals in the field

of drug discovery and development, offering detailed experimental procedures and a summary

of relevant quantitative data to facilitate further investigation and application of this compound.

Compound Identification and Properties
6-Bromo-2-phenylquinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid,

also known as cinchoninic acid. The presence of a bromine atom at the 6-position and a phenyl

group at the 2-position significantly influences its chemical and biological characteristics.
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Property Value Source

CAS Number 33007-99-7 [1]

Molecular Formula C₁₆H₁₀BrNO₂ [1]

Molecular Weight 328.16 g/mol [1]

IUPAC Name
6-bromo-2-phenylquinoline-4-

carboxylic acid
[1]

Canonical SMILES
O=C(O)C1=CC(C2=CC=CC=C

2)=NC2=CC=C(Br)C=C21
[1]

Physical State Solid [1]

Purity ≥95% (typical) [1]

Synthesis and Experimental Protocols
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is classically achieved via the

Pfitzinger reaction.[5][6] This reaction involves the condensation of an isatin derivative with a

carbonyl compound containing an α-methylene group in the presence of a strong base.[2][6]

For the synthesis of the title compound, 5-bromoisatin would be the appropriate starting

material to react with acetophenone.

General Protocol for Pfitzinger Synthesis of 6-Bromo-2-
phenylquinoline-4-carboxylic acid
This protocol is adapted from established procedures for the synthesis of analogous 2-aryl-6-

bromoquinoline-4-carboxylic acids.[4][7]

Materials:

5-Bromoisatin

Acetophenone

Potassium Hydroxide (KOH)
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Ethanol (EtOH)

Deionized Water

Diethyl ether (Et₂O)

Hydrochloric acid (HCl) or Acetic acid (AcOH)

Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Büchner funnel and vacuum filtration apparatus

Standard laboratory glassware

Procedure:

Base Solution Preparation: Prepare a 20-30% aqueous ethanol solution. In a round-bottom

flask, dissolve potassium hydroxide (approx. 3-4 equivalents relative to isatin) in the aqueous

ethanol solvent.

Reaction Mixture: To the basic solution, add 5-bromoisatin (1 equivalent) and acetophenone

(approx. 1.1-1.2 equivalents).

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80-90°C with vigorous

stirring. The reaction is typically refluxed for 18 to 36 hours.[7] Reaction progress should be

monitored by Thin Layer Chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the

solvent volume using a rotary evaporator.

Extraction: Dissolve the residue in water. Wash the aqueous solution with diethyl ether to

remove any unreacted acetophenone and other non-polar impurities.
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Precipitation: Cool the aqueous layer in an ice bath. Carefully acidify the solution with

hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid

product.

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter

cake thoroughly with cold water to remove inorganic salts. The crude product can be further

purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water

mixture.

Drying: Dry the purified 6-bromo-2-phenylquinoline-4-carboxylic acid in a vacuum oven.

Synthesis Workflow Diagram
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Pfitzinger Synthesis Workflow
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Caption: General workflow for the Pfitzinger synthesis of the title compound.
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Biological Activity and Applications
While specific quantitative biological data for 6-Bromo-2-phenylquinoline-4-carboxylic acid
is not extensively available in public literature, the quinoline-4-carboxylic acid scaffold is a well-

established pharmacophore. Derivatives are known to act as inhibitors for various enzymes,

including histone deacetylases (HDACs), sirtuins, and protein kinases, making them promising

candidates for anticancer and antimicrobial drug development.[8][9][10]

Anticancer Potential (Data from Analogs)
Structurally similar compounds have demonstrated significant activity against various cancer

cell lines. The data below is for closely related 2-phenylquinoline-4-carboxylic acid and 6-

bromo-quinazoline derivatives, which serve as important reference points.

Compound/Analog Target/Cell Line Activity (IC₅₀) Reference

2-(4-

Acrylamidophenyl)-

quinoline-4-carboxylic

acid deriv. (P6)

SIRT3 7.2 µM [8][11]

2-Phenylquinoline-4-

carboxylic acid deriv.

(D28)

HDAC3 24.45 µM [9][12]

2-Phenylquinoline-4-

carboxylic acid deriv.

(D28)

K562 (Leukemia) 1.02 µM [12]

2-Phenylquinoline-4-

carboxylic acid deriv.

(D28)

MCF-7 (Breast

Cancer)
5.66 µM [12]

6-Bromo quinazoline

deriv. (8a)

MCF-7 (Breast

Cancer)
15.85 µM

6-Bromo quinazoline

deriv. (8a)

SW480 (Colon

Cancer)
17.85 µM
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Antimicrobial Potential (Data from Analogs)
Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been evaluated for their antibacterial

properties. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial

efficacy.

Compound/Analog Bacterial Strain Activity (MIC) Reference

2-Phenyl-quinoline-4-

carboxylic acid deriv.

(5a₄)

Staphylococcus

aureus
64 µg/mL [10]

2-Phenyl-quinoline-4-

carboxylic acid deriv.

(5a₇)

Escherichia coli 128 µg/mL [10]

Benzimidazolium Salt

Analog (1)
MRSA 15.62 µg/mL [13]

Benzimidazolium Salt

Analog (3)
MDR E. coli 7.81 µg/mL [13]

Potential Mechanism of Action: Kinase Inhibition
Signaling
Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling

pathways involved in cell proliferation and survival, such as the NF-κB pathway. Inhibition of

upstream kinases (like IKK) prevents the degradation of IκB, which in turn sequesters the NF-

κB transcription factor in the cytoplasm, preventing it from activating pro-survival genes in the

nucleus.
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Hypothesized Quinoline Inhibitor Action on NF-κB Pathway
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Caption: Potential mechanism via inhibition of an upstream kinase in the NF-κB pathway.

Conclusion
6-Bromo-2-phenylquinoline-4-carboxylic acid is a valuable building block for the synthesis

of potentially bioactive molecules. While direct biological data is sparse, the known activities of

its structural analogs strongly suggest its potential as a scaffold for developing novel anticancer

and antimicrobial agents. The synthetic protocols provided herein are robust and adaptable.
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Further research is warranted to elucidate the specific biological targets and quantitative

efficacy of the title compound, which may lead to the development of new therapeutic leads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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